

# A Technical Guide to BP Fluor 430 NHS Ester: Properties and Applications

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## Compound of Interest

Compound Name: *BP Fluor 430 NHS ester*

Cat. No.: *B15556924*

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**BP Fluor 430 NHS Ester** is a water-soluble, green-fluorescent dye valuable for its applications in multicolor analysis, including flow cytometry and super-resolution microscopy (STORM).<sup>[1][2][3]</sup> Its excitation spectrum is well-suited for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.<sup>[1][3]</sup> A key advantage of BP Fluor 430 conjugates is their pH insensitivity in the range of pH 4 to 10.<sup>[1][3]</sup> This guide provides an in-depth overview of its spectral properties, a detailed protocol for protein labeling, and visualizations of the underlying chemical and experimental processes.

## Core Spectroscopic and Physical Properties

The N-hydroxysuccinimidyl (NHS) ester is the most prevalent amine-reactive group for covalently labeling primary amines on proteins (specifically lysine residues), amine-modified oligonucleotides, and other amine-containing molecules.<sup>[1]</sup> This reaction forms a stable and robust amide bond.<sup>[4]</sup> Proteins can be labeled with **BP Fluor 430 NHS Ester** at high molar ratios without significant self-quenching, which results in brighter conjugates and more sensitive detection.<sup>[1]</sup>

The key quantitative data for **BP Fluor 430 NHS Ester** are summarized below.

Property	Value	Source(s)
Excitation Maximum ( $\lambda_{ex}$ )	430 nm	[1][5][6][7]
Emission Maximum ( $\lambda_{em}$ )	539 - 542 nm	[1][5][6][7]
Molar Extinction Coeff. ( $\epsilon$ )	15,000 - 15,955 M <sup>-1</sup> cm <sup>-1</sup>	[1][5][6][7]
Fluorescence Quantum Yield ( $\Phi$ )	0.23	[5][6]
Molecular Weight	~600.6 g/mol	[1][2]
Solubility	Water, DMSO, DMF	[1][5][7]
Reactive Group	N-hydroxysuccinimidyl (NHS) Ester	[1]
Target Moiety	Primary Amines (-NH <sub>2</sub> )	[1][4][8]

## Experimental Protocol: IgG Antibody Labeling

This section provides a detailed methodology for conjugating **BP Fluor 430 NHS ester** to an IgG antibody. The protocol is a synthesis of established procedures for amine-reactive dye labeling.[4][8][9][10]

Objective: To covalently label an IgG antibody with **BP Fluor 430 NHS Ester** for use in fluorescence-based applications.

Materials Required:

- IgG antibody to be labeled (free of amine-containing stabilizers like Tris, BSA, or gelatin)
- **BP Fluor 430 NHS Ester**
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 100 mM sodium bicarbonate (NaHCO<sub>3</sub>), pH 8.3
- Purification Column: Gel filtration column (e.g., Sephadex G-25) or spin desalting column

- Elution Buffer: 1X Phosphate-Buffered Saline (PBS)
- (Optional) Quenching Buffer: 1 M Tris-HCl or Glycine, pH ~7.4-8.0

#### Procedure:

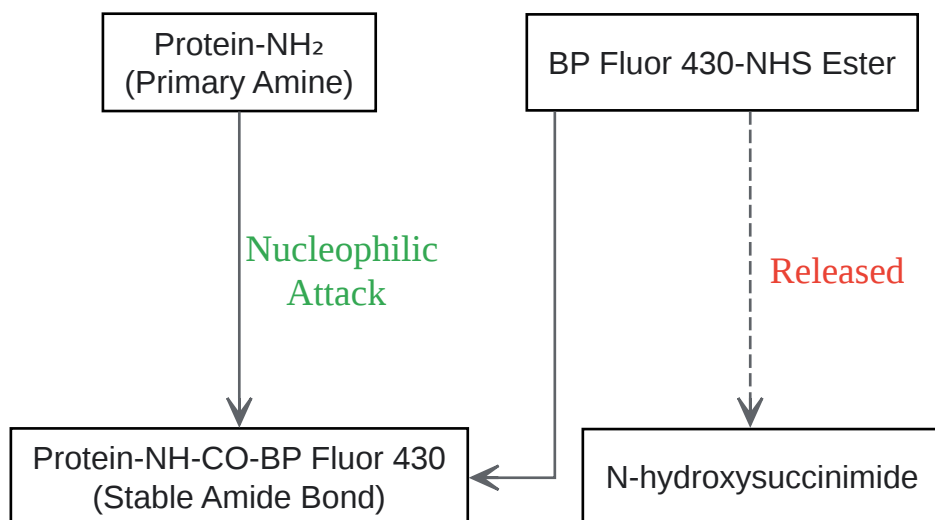
- Antibody Preparation:
  - Dissolve the antibody in the 100 mM sodium bicarbonate reaction buffer to a final concentration of 2.5 mg/mL.[\[4\]](#)
  - If the antibody is already in a buffer like PBS, adjust the pH and buffer composition by adding 1/10th volume of 1 M sodium bicarbonate (pH 8.3).[\[4\]](#) The protein solution must be free of competing primary amines.[\[4\]](#)[\[8\]](#)
- Dye Stock Solution Preparation:
  - Allow the vial of **BP Fluor 430 NHS Ester** to equilibrate to room temperature before opening to prevent moisture condensation.
  - Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[\[8\]](#)[\[9\]](#)  
For example, dissolve 1  $\mu\text{mol}$  of the dye in 100  $\mu\text{L}$  of solvent.
  - Vortex briefly to ensure the dye is fully dissolved. This solution is moisture-sensitive and should be prepared immediately before use.[\[8\]](#)
- Labeling Reaction:
  - The optimal molar ratio of dye to protein should be determined empirically, but a starting range of 10-20 moles of dye for every mole of protein is common.[\[8\]](#)
  - While gently stirring or vortexing the antibody solution, slowly add the calculated volume of the 10 mM dye stock solution.[\[9\]](#)
  - Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring.[\[8\]](#)[\[9\]](#)
- Purification of the Conjugate:

- Following the incubation, the unreacted, free dye must be separated from the labeled antibody.
- Prepare a gel filtration or spin desalting column according to the manufacturer's instructions, equilibrating it with 1X PBS.[8]
- Load the entire reaction mixture onto the column.
- Elute the conjugate using 1X PBS. The labeled antibody will typically elute first as a colored band, while the smaller, free dye molecules are retained longer on the column.[4]
- Collect the purified, fluorescently labeled antibody fractions.
- Determination of Degree of Labeling (DOL) (Optional but Recommended):
  - The DOL (the average number of dye molecules per antibody) can be calculated spectrophotometrically.
  - Measure the absorbance of the purified conjugate at 280 nm ( $A_{280}$ ) and at the dye's absorption maximum (~430 nm,  $A_{430}$ ).[9]
  - Calculate the protein concentration and DOL using the Beer-Lambert law and correction factors for the dye's absorbance at 280 nm.[8][9]
- Storage:
  - Store the labeled antibody at -20°C in the dark.[10] Adding stabilizers like BSA or glycerol and dividing into single-use aliquots can help preserve its activity. Avoid repeated freeze-thaw cycles.[10]

## Visualizations

### Chemical Reaction Pathway

The fundamental reaction involves the nucleophilic attack of a primary amine from a protein (e.g., the epsilon-amine of a lysine residue) on the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4]

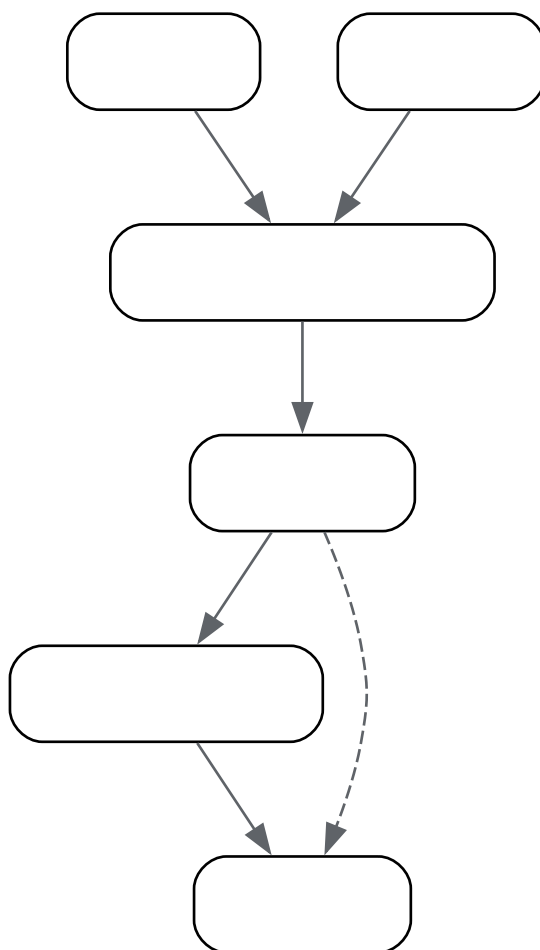


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### **BP Fluor 430 NHS Ester** conjugation chemistry.

#### Experimental Workflow for Antibody Labeling

The process of creating a fluorescently labeled antibody conjugate follows a structured workflow, from initial preparation of reagents to the final purification and storage of the product.



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Workflow for protein conjugation with BP Fluor 430.

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